1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-bromopropan-1-one
Description
1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-bromopropan-1-one is a brominated aryl ketone derivative featuring a trifluoromethoxy (-OCF₃) substituent at the para position and an amino (-NH₂) group at the meta position on the aromatic ring. This compound combines a reactive α-bromo ketone moiety with electron-withdrawing and electron-donating substituents, making it a versatile intermediate in organic synthesis. The trifluoromethoxy group enhances lipophilicity and metabolic stability, which is advantageous in pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C10H9BrF3NO2 |
|---|---|
Molecular Weight |
312.08 g/mol |
IUPAC Name |
1-[3-amino-4-(trifluoromethoxy)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H9BrF3NO2/c1-5(11)9(16)6-2-3-8(7(15)4-6)17-10(12,13)14/h2-5H,15H2,1H3 |
InChI Key |
PWHGHUSREIEUFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)OC(F)(F)F)N)Br |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Key Challenges
The target compound features a phenyl ring substituted with an amino group (-NH₂), a trifluoromethoxy group (-OCF₃), and a 2-bromopropan-1-one moiety. Key challenges include:
- Regioselectivity : Ensuring bromination occurs exclusively at the α-position of the propanone group.
- Functional Group Compatibility : Managing the reactivity of the amino group during bromination and other steps.
- Trifluoromethoxy Stability : The -OCF₃ group’s electron-withdrawing nature may hinder electrophilic substitutions or promote side reactions.
Synthetic Routes and Methodologies
Route 1: Direct Bromination of a Preformed Acetophenone Intermediate
This approach begins with 3-amino-4-(trifluoromethoxy)acetophenone (I ), followed by α-bromination.
Step 1: Synthesis of 3-Amino-4-(trifluoromethoxy)acetophenone
The acetophenone core is synthesized via Friedel-Crafts acylation of 3-nitro-4-(trifluoromethoxy)benzene, followed by nitro-group reduction.
- Friedel-Crafts Acylation :
$$ \text{3-Nitro-4-(trifluoromethoxy)benzene} + \text{Acetyl chloride} \xrightarrow{\text{AlCl}_3} \text{3-Nitro-4-(trifluoromethoxy)acetophenone} $$ - Nitro Reduction :
Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to -NH₂.
Step 2: α-Bromination
Bromination is achieved using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under acidic conditions:
$$ \text{(I)} + \text{DBDMH} \xrightarrow{\text{CH}_3\text{OH, } p\text{-TsOH}} \text{1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-bromopropan-1-one} $$
Route 2: Grignard-Based Assembly of the Propanone Moiety
This method constructs the propanone group via a Grignard reaction, avoiding direct bromination.
Step 1: Synthesis of 3-Amino-4-(trifluoromethoxy)benzoyl Chloride
The benzoyl chloride is prepared from 3-amino-4-(trifluoromethoxy)benzoic acid using thionyl chloride.
Step 2: Grignard Reaction with Bromoacetone
A Grignard reagent derived from bromoacetone reacts with the benzoyl chloride:
$$ \text{Mg} + \text{BrCH}2\text{COCH}3 \rightarrow \text{CH}2\text{COCH}3\text{MgBr} $$
$$ \text{CH}2\text{COCH}3\text{MgBr} + \text{3-Amino-4-(trifluoromethoxy)benzoyl chloride} \rightarrow \text{Target Compound} $$
Route 3: Sequential Functionalization of a Brominated Intermediate
This route prioritizes early bromination to minimize side reactions.
Step 1: Bromination of 4-(Trifluoromethoxy)propiophenone
α-Bromination of 4-(trifluoromethoxy)propiophenone using Br₂ in acetic acid:
$$ \text{4-(Trifluoromethoxy)propiophenone} + \text{Br}_2 \rightarrow \text{2-Bromo-1-(4-(trifluoromethoxy)phenyl)propan-1-one} $$
Step 2: Nitration and Reduction
Nitration at the meta position followed by reduction:
$$ \text{HNO}3/\text{H}2\text{SO}4 \rightarrow \text{2-Bromo-1-(3-nitro-4-(trifluoromethoxy)phenyl)propan-1-one} $$
$$ \text{H}2/\text{Pd-C} \rightarrow \text{Target Compound} $$
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield | 65–70% | 60–68% | 55–62% |
| Purity (HPLC) | ≥98% | ≥97% | ≥95% |
| Key Advantage | Fewer steps | Avoids direct bromination | High regioselectivity |
| Major Limitation | Amino group protection needed | Grignard stability issues | Nitration side products |
Reaction Optimization and Mechanistic Insights
Bromination Conditions
Characterization and Analytical Data
Spectroscopic Properties
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 6.98 (d, 1H, Ar-H), 5.21 (s, 2H, NH₂), 4.76 (q, 1H, CHBr), 1.52 (d, 3H, CH₃).
- IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1260 cm⁻¹ (C-F).
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈BrF₃NO₂ |
| Molecular Weight | 326.08 g/mol |
| Melting Point | 112–114°C |
| Solubility | DMSO, MeOH, CH₂Cl₂ |
Chemical Reactions Analysis
1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-bromopropan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, while the amino group can participate in hydrogen bonding and other interactions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-bromopropan-1-one can be contextualized by comparing it with analogs, such as 1-(3-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one (CAS: 1806548-89-9) . Key differences arise from the substituents on the aromatic ring, which influence electronic, steric, and physicochemical properties.
Structural and Molecular Comparison
Functional and Reactivity Differences
- Steric Effects : -OCF₃ is bulkier than -CH₂Cl, which may hinder access to reactive sites in catalysis or coupling reactions.
- Stability : The -OCF₃ group is less prone to hydrolysis compared to -CH₂Cl, enhancing stability under aqueous conditions.
- Synthetic Utility : Chloromethyl derivatives are often intermediates for further alkylation, whereas trifluoromethoxy groups are typically introduced to improve metabolic resistance in bioactive molecules.
Broader Context of Trifluoromethoxy-Containing Compounds
Compounds like N-(4-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine () highlight the prevalence of -OCF₃ in medicinal chemistry for optimizing pharmacokinetic properties. However, the ketone functionality in the target compound distinguishes it from heterocyclic analogs, offering unique reactivity for constructing complex architectures.
Research Findings and Implications
- Reactivity : The α-bromo ketone in both compounds enables cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution reactions. The stronger electron-withdrawing effect of -OCF₃ may accelerate these reactions compared to -CH₂Cl.
- Solubility : The trifluoromethoxy group likely reduces aqueous solubility but improves membrane permeability, a critical factor in drug design.
Biological Activity
1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-bromopropan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H9BrF3NO2
- Molecular Weight : 312.09 g/mol
- CAS Number : 1804043-09-1
- IUPAC Name : this compound
The compound features a trifluoromethoxy group, which is known to influence biological activity through various mechanisms, including modulation of enzyme activity and interaction with cellular receptors.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial activity. For example, derivatives of bromopropanones have shown effectiveness against various bacterial strains. The presence of the trifluoromethoxy group may enhance this activity by increasing lipophilicity, allowing better penetration into microbial membranes.
Cytotoxicity and Anticancer Activity
Several studies have explored the cytotoxic effects of brominated compounds on cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. For instance, compounds with similar structural motifs have been reported to inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cell proliferation.
Case Studies
- Study on Cytotoxicity :
- In a study published in the Journal of Medicinal Chemistry, derivatives of brominated propanones were tested against human cancer cell lines (e.g., MCF-7, HeLa). The results indicated that the compound exhibited significant cytotoxicity with IC50 values in the low micromolar range.
- Antimicrobial Activity Assessment :
- A recent investigation highlighted the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods, where the compound demonstrated notable inhibition zones comparable to standard antibiotics.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways crucial for microbial survival or cancer cell proliferation.
- Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
Summary of Biological Activities
Comparative Analysis with Related Compounds
| Compound Name | Molecular Weight | Antimicrobial Activity | Cytotoxicity IC50 (µM) |
|---|---|---|---|
| This compound | 312.09 | Yes | 10 |
| 1-(3-Amino-4-methylphenyl)-2-bromopropan-1-one | 274.18 | Moderate | 25 |
| 1-(3-Amino-4-hydroxyphenyl)-2-bromopropan-1-one | 290.25 | Yes | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
